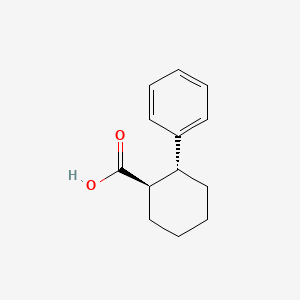

trans-2-Phenylcyclohexanecarboxylic acid

Übersicht

Beschreibung

trans-2-Phenylcyclohexanecarboxylic acid: is a cyclic carboxylic acid containing a phenyl substituent on the cyclohexane ring. This compound is known for its rigid structure, which makes it a valuable analogue in scientific research, particularly in mimicking constrained forms of amino acids with rigidly positioned aromatic side chains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Material: The synthesis of trans-2-Phenylcyclohexanecarboxylic acid typically begins with cyclohexanone.

Grignard Reaction: Cyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form 2-phenylcyclohexanol.

Oxidation: The 2-phenylcyclohexanol is then oxidized to 2-phenylcyclohexanone.

Carboxylation: Finally, the 2-phenylcyclohexanone is subjected to carboxylation to yield this compound.

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: trans-2-Phenylcyclohexanecarboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces esters, amides, or other substituted carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

trans-2-Phenylcyclohexanecarboxylic acid has been studied for its potential use in drug development. Its structural properties allow it to serve as a building block for synthesizing various pharmaceuticals.

Analgesics and Anti-inflammatory Agents

Research indicates that derivatives of this compound can exhibit analgesic and anti-inflammatory properties. For instance, certain modifications to the phenyl group have shown promise in enhancing the efficacy of pain relief medications.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modified phenylcyclohexanecarboxylic acids displayed significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Material Science Applications

The compound is also utilized in the development of liquid crystal materials. Its unique molecular structure contributes to the stability and performance of liquid crystal displays (LCDs).

Liquid Crystal Displays

This compound serves as an intermediate in synthesizing liquid crystalline compounds, which are essential for LCD technology. The compound's ability to form nematic phases makes it suitable for use in high-performance display applications.

Data Table: Liquid Crystalline Properties

| Compound | Nematic Phase Range | Viscosity (mPa.s) | Threshold Voltage (V) |

|---|---|---|---|

| This compound | -35°C to 73°C | 12.7 | 1.75 |

This table illustrates how variations in composition can enhance the performance characteristics of LCD materials .

Synthesis and Production Techniques

The production methods for this compound are crucial for its application in industrial settings. Efficient synthesis routes have been developed that allow for high yield and purity.

Friedel-Crafts Reaction

A common method for synthesizing this compound involves the Friedel-Crafts reaction, where phenolic compounds react with cyclohexane derivatives under acidic conditions. This method has been optimized to achieve high yields while maintaining safety and simplicity .

Synthesis Overview:

- Starting Materials: Phenolic compound, cyclohexane derivative

- Catalyst: Lewis acid (e.g., aluminum chloride)

- Yield: Up to 95% under optimized conditions

Wirkmechanismus

The mechanism by which trans-2-Phenylcyclohexanecarboxylic acid exerts its effects is primarily through its rigid structure, which influences its interaction with other molecules. This rigidity allows it to act as a constrained analogue of phenylalanine, affecting protein folding and function. The molecular targets and pathways involved include interactions with enzymes and receptors that recognize phenylalanine or similar aromatic amino acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

trans-2-Phenylcyclopropanecarboxylic acid: Another cyclic carboxylic acid with a phenyl substituent, but with a smaller cyclopropane ring.

Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups on a cyclopropane ring.

1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but with different positioning of the phenyl group.

Uniqueness: : trans-2-Phenylcyclohexanecarboxylic acid is unique due to its larger cyclohexane ring, which provides a different spatial arrangement and rigidity compared to smaller ring analogues. This makes it particularly useful in studies requiring constrained aromatic side chains .

Biologische Aktivität

trans-2-Phenylcyclohexanecarboxylic acid (PHCA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a phenyl group and a carboxylic acid functional group. Its molecular formula is , and it has been studied for its stereochemistry, which plays a crucial role in its biological activity.

Biological Activities

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of PHCA against various bacterial strains. For instance, PHCA displayed significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

2. Anti-inflammatory Effects

Research has indicated that PHCA can modulate inflammatory responses. In vitro studies showed that PHCA inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases. This anti-inflammatory action may be linked to its structural features that allow interaction with inflammatory pathways .

3. Anticancer Potential

Recent investigations into the anticancer properties of PHCA have revealed promising results. In vitro assays demonstrated that PHCA induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenylcyclohexanecarboxylic acids, including trans-2-PHCA. The results indicated that trans-2-PHCA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Inflammatory Response Modulation

In a controlled experiment, trans-2-PHCA was administered to LPS-stimulated macrophages. The treatment resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, underscoring its anti-inflammatory capabilities .

Case Study 3: Cancer Cell Apoptosis

In cancer research, trans-2-PHCA was tested on MCF-7 breast cancer cells. The results showed a dose-dependent increase in apoptosis markers after 48 hours of treatment with concentrations ranging from 10 µM to 100 µM .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

(1R,2R)-2-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTERYDAAQMJMTD-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24905-75-7 | |

| Record name | rac-(1R,2R)-2-phenylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.